
(2-Methoxyacetyl)-d-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyacetyl)-d-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methoxyacetyl group attached to the nitrogen atom of the valine amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyacetyl)-d-valine typically involves the reaction of d-valine with methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
d-Valine+Methoxyacetyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
(2-Methoxyacetyl)-d-valine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Formylacetyl)-d-valine.
Reduction: Formation of (2-Hydroxyacetyl)-d-valine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Methoxyacetyl)-d-valine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2-Methoxyacetyl)-d-valine involves its interaction with specific molecular targets. The methoxyacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
(2-Methoxyacetyl)-l-valine: The enantiomer of (2-Methoxyacetyl)-d-valine, with similar chemical properties but different biological activity.
(2-Methoxyacetyl)-glycine: A simpler amino acid derivative with a methoxyacetyl group.
(2-Methoxyacetyl)-alanine: Another amino acid derivative with a methoxyacetyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methoxyacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
(2R)-2-[(2-methoxyacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)7(8(11)12)9-6(10)4-13-3/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
InChIキー |
DEKYJDXQXLSTHE-SSDOTTSWSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)COC |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




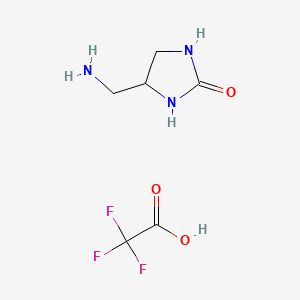


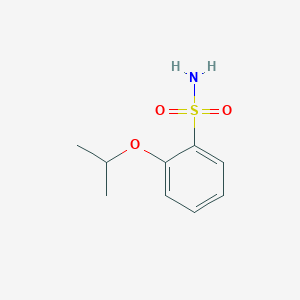

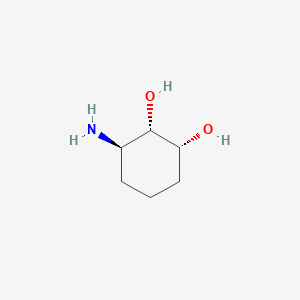
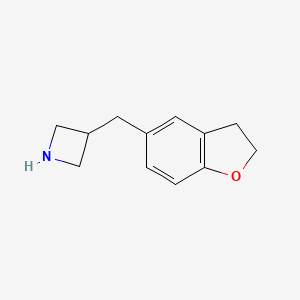
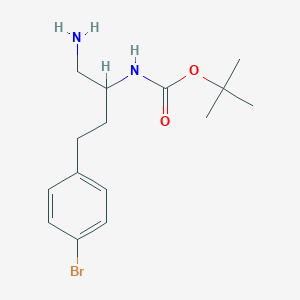
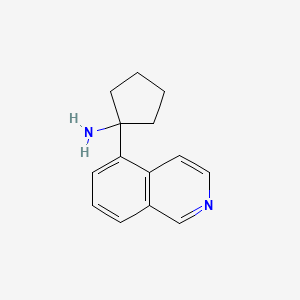


![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)
